molecular formula C25H28N4O5 B1191739 CXD101

CXD101

カタログ番号: B1191739
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

CXD101 is a novel histone deacetylase (HDAC) inhibitor with potential antineoplastic activity. Although the exact therapeutic mechanism of action for this compound is not known, oral administration of this agent should inhibit the catalytic activity of HDAC, which results in an accumulation of highly acetylated histones, followed by the induction of chromatin remodeling and an altered pattern of gene expression.

科学的研究の応用

1. Cancer Therapy and Immune System Activation

CXD101 has shown promise in reactivating the immune system to target cancer cells. It increases tumor expression of MHC I & II and infiltrates tumors with CD8 lymphocytes while decreasing T Reg cells. This property has been explored in a Phase Ib/II trial assessing this compound in combination with nivolumab for metastatic, previously-treated, microsatellite-stable colorectal carcinoma. The trial demonstrated the potential of this compound to re-engage the immune system's recognition of tumors, especially in combination with immune checkpoint inhibitors (Saunders et al., 2019).

2. Pharmacodynamics and Efficacy in Hematological Cancers

This compound has been studied for its safety, tolerability, pharmacokinetics, and pharmacodynamics, specifically in relapsed or refractory Hodgkin and non-Hodgkin lymphoma patients. The Phase I study indicated a favorable safety profile and observed disease activity in various types of lymphoma, suggesting its potential as a treatment option for hematological cancers (Eyre et al., 2016).

3. Enhancing Anti-cancer Activity through Immune Modulation

Research has indicated that this compound can modulate immune-relevant gene expression, particularly in colorectal cancer (CRC) cell lines. This modulation links to changes in the tumor microenvironment, notably in CD4 and CD8 tumor-infiltrating T lymphocytes. These findings suggest that this compound's ability to alter gene expression related to the immune system can enhance its anti-cancer activity, especially when combined with immune checkpoint inhibitors (Blaszczak et al., 2021).

4. Assessment of this compound in Advanced Solid-Organ Cancer and Lymphoma

A Phase 2a cohort expansion study assessed the safety, tolerability, and preliminary efficacy of this compound in patients with advanced solid-organ cancer and lymphoma. The study provided insights into the tolerability of this compound and its efficacy in specific types of lymphoma, supporting further research into combination therapy approaches (Booth et al., 2021).

特性

分子式

C25H28N4O5

SMILES

Unknown

外観

Solid powder

同義語

CXD101;  CXD-101;  CXD 101.; Unknown

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。